molecular formula C13H18N2 B1487594 1-Cyclopropyl-3-phenylpiperazine CAS No. 1248907-49-4

1-Cyclopropyl-3-phenylpiperazine

Cat. No. B1487594
CAS RN: 1248907-49-4
M. Wt: 202.3 g/mol
InChI Key: NKJDZNKWCJHXAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Cyclopropyl-3-phenylpiperazine involves several steps. One of the most common methods is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular formula of 1-Cyclopropyl-3-phenylpiperazine is C13H18N2 . The InChI code is 1S/C13H18N2/c1-2-4-11(5-3-1)13-10-15(9-8-14-13)12-6-7-12/h1-5,12-14H,6-10H2 .


Chemical Reactions Analysis

The chemical reactions involving 1-Cyclopropyl-3-phenylpiperazine are complex and varied. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1-Cyclopropyl-3-phenylpiperazine has a molecular weight of 202.3 . It is a neat product that should be stored at +4°C in room temperature .

Scientific Research Applications

Neuroscience Research

1-Cyclopropyl-3-phenylpiperazine is utilized in neuroscience research as a reference material for analytical standards. It aids in the study of neurological disorders and the development of treatments for conditions such as depression, Parkinson’s, and schizophrenia .

Pharmacology

In pharmacology, this compound is explored for its potential as an intestinal permeation enhancer. It’s studied for its ability to improve the oral bioavailability of macromolecular therapeutics by facilitating their absorption across the intestinal epithelium .

Analytical Chemistry

Analytical chemists employ 1-Cyclopropyl-3-phenylpiperazine in the qualitative and quantitative analysis of materials. It serves as a standard in various chromatographic methods, including HPLC and GC-MS, to ensure accurate and reliable data analysis .

Medicinal Chemistry

Medicinal chemists investigate the compound’s derivatives for their potential as drug candidates. The cyclopropyl group in particular is of interest due to its ability to influence the metabolic stability and potency of pharmaceuticals .

Mechanism of Action

Target of Action

1-Cyclopropyl-3-phenylpiperazine is a chemical compound that belongs to the family of piperazine derivatives

Mode of Action

. This means they can either enhance or inhibit the activity of these receptors, leading to various physiological effects.

Biochemical Pathways

. These pathways are involved in the transmission of signals in the nervous system and the perception of pain, respectively.

properties

IUPAC Name

1-cyclopropyl-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)13-10-15(9-8-14-13)12-6-7-12/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJDZNKWCJHXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-phenylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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